molecular formula C11H10ClN3O B2745580 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide CAS No. 878619-48-8

2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide

Cat. No.: B2745580
CAS No.: 878619-48-8
M. Wt: 235.67
InChI Key: KVGHXSYDURVJCA-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide is a synthetic organic compound that features a chloroacetamide moiety attached to a phenyl ring substituted with an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide typically involves the reaction of 4-imidazol-1-yl-aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling reactions: The phenyl ring can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-pyridyl)-acetamide: Similar structure but with a pyridine ring instead of an imidazole ring.

    2-Chloro-N-(4-thiazolyl)-acetamide: Contains a thiazole ring, offering different electronic and steric properties.

    2-Chloro-N-(4-pyrimidinyl)-acetamide: Features a pyrimidine ring, which can engage in different hydrogen bonding interactions.

Uniqueness

2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide is unique due to the presence of the imidazole ring, which provides distinct electronic properties and potential for coordination with metal ions. This uniqueness can be leveraged in designing compounds with specific biological or material properties.

Properties

IUPAC Name

2-chloro-N-(4-imidazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-7-11(16)14-9-1-3-10(4-2-9)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGHXSYDURVJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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